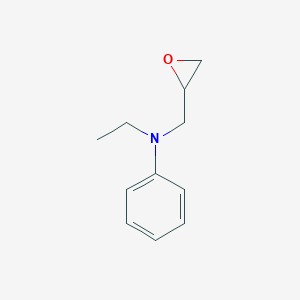

N-(2,3-Epoxypropyl)-N-ethylaniline

Vue d'ensemble

Description

N-(2,3-Epoxypropyl)-N-ethylaniline, commonly known as EPEA, is an organic compound that has been widely studied for its potential applications in various fields. This compound is a type of epoxy functional group that is commonly used in the synthesis of polymers, resins, and other materials. In

Mécanisme D'action

The mechanism of action of EPEA is not fully understood, but it is believed to involve the formation of covalent bonds with biomolecules such as proteins and nucleic acids. This covalent bonding can lead to the inhibition of key enzymes and signaling pathways, which can ultimately result in the death of cancer cells or the suppression of inflammation and infection.

Effets Biochimiques Et Physiologiques

EPEA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that EPEA can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in various cell types. In vivo studies have shown that EPEA can reduce tumor growth in animal models, improve wound healing, and reduce inflammation in various tissues.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using EPEA in lab experiments is its high reactivity and specificity towards certain biomolecules. This makes it an ideal tool for the detection and manipulation of specific targets in complex biological systems. However, one of the main limitations of using EPEA is its potential toxicity and side effects. Careful dose optimization and toxicity testing are required to ensure the safety of using EPEA in lab experiments.

Orientations Futures

There are several future directions for the study of EPEA. One potential direction is the development of new synthesis methods that can improve the yield and purity of EPEA. Another direction is the exploration of new applications for EPEA in fields such as nanotechnology, biotechnology, and medicine. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of EPEA, which can ultimately lead to the development of safer and more effective drugs and therapies.

Applications De Recherche Scientifique

EPEA has been extensively studied for its potential applications in various fields such as material science, biochemistry, and pharmacology. In material science, EPEA has been used as a cross-linking agent for the synthesis of epoxy resins, coatings, and adhesives. In biochemistry, EPEA has been used as a reactive probe for the detection of nucleic acids, proteins, and other biomolecules. In pharmacology, EPEA has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent.

Propriétés

Numéro CAS |

19614-67-6 |

|---|---|

Nom du produit |

N-(2,3-Epoxypropyl)-N-ethylaniline |

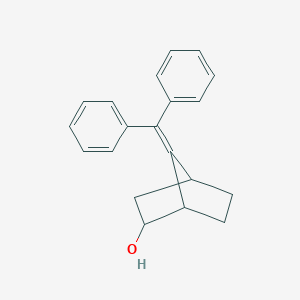

Formule moléculaire |

C11H15NO |

Poids moléculaire |

177.24 g/mol |

Nom IUPAC |

N-ethyl-N-(oxiran-2-ylmethyl)aniline |

InChI |

InChI=1S/C11H15NO/c1-2-12(8-11-9-13-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |

Clé InChI |

VRCFZKKIBKCDQH-UHFFFAOYSA-N |

SMILES |

CCN(CC1CO1)C2=CC=CC=C2 |

SMILES canonique |

CCN(CC1CO1)C2=CC=CC=C2 |

Autres numéros CAS |

19614-67-6 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)

![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)